molecular formula C8H10N2O2 B2846974 1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione CAS No. 21582-84-3

1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione

Cat. No.: B2846974
CAS No.: 21582-84-3
M. Wt: 166.18
InChI Key: PARLEHDKCITGKA-UHFFFAOYSA-N
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Description

1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione is a heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development .

Preparation Methods

The synthesis of 1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the desired bicyclic structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the disruption of essential biological pathways, resulting in therapeutic effects . The compound’s structure allows it to fit into enzyme active sites, making it a potent inhibitor .

Properties

IUPAC Name

1-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-6-4-2-3-5(6)7(11)9-8(10)12/h2-4H2,1H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARLEHDKCITGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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